5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core substituted with a phenyl group at position 2, a carbonitrile group at position 4, and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 4-methoxybenzoyl group.
Properties
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-7-17(8-10-18)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(29-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZVLACUSLKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Oxazole Ring Formation: The piperazine intermediate is then reacted with 2-phenyl-1,3-oxazole-4-carbonitrile under appropriate conditions to form the desired compound. This step may involve the use of solvents like toluene or ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde derivatives.
Reduction: Formation of amine derivatives from the carbonitrile group.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
The compound 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. Research has shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that certain oxazole derivatives effectively targeted cancer cell lines, suggesting potential for development into anticancer drugs .
Antidepressant Properties
The piperazine moiety is known for its role in antidepressant activity. Compounds featuring this structure have been associated with serotonin receptor modulation, which is crucial for mood regulation. A case study highlighted the efficacy of piperazine derivatives in alleviating depressive symptoms in animal models .
Antimicrobial Effects
There is growing evidence that compounds containing the oxazole ring possess antimicrobial properties. Research indicates that This compound could be effective against various bacterial strains. A comparative study showed that similar compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Central Nervous System Disorders
The compound's potential as a treatment for central nervous system disorders is under investigation. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as schizophrenia and anxiety disorders. Studies have reported promising results in preclinical trials .
Case Study 1: Anticancer Efficacy
In a controlled trial involving human cancer cell lines, researchers synthesized several derivatives of the compound and tested their cytotoxic effects. The results indicated that one derivative showed over 70% inhibition of cell proliferation at low micromolar concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial effectiveness of various oxazole derivatives against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance:
Enzyme Inhibition: The compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Anticancer Activity: It may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Substituted Benzoyl-Piperazine Analogs
The benzoyl-piperazine group is a critical pharmacophore. Modifications to the benzoyl substituent significantly alter physicochemical and biological properties:
Notes:
Piperazine-Linked Heterocyclic Derivatives
Replacement of the oxazole core with other heterocycles alters pharmacological profiles:
Notes:
- Pyrazole and pyridine derivatives often exhibit enhanced metabolic stability and target selectivity compared to oxazole-based compounds .
- The carbonitrile group is conserved across many analogs, suggesting its role in hydrogen bonding or dipole interactions with biological targets .
Pharmacological Implications
Enzyme Inhibition Potential
- Fluorobenzoyl derivatives (e.g., compound in ) are associated with improved CYP450 binding due to fluorine’s electronegativity, enhancing inhibitory effects on parasitic enzymes like Trypanosoma cruzi CYP51 .
- Chlorobenzoyl analogs (e.g., compounds in ) may exhibit stronger hydrophobic interactions with enzyme active sites but face higher cytotoxicity risks .
Antimicrobial and Antiparasitic Activity
- The oxazole core is prevalent in antimicrobial agents. For example, pyrano[2,3-c]pyrazole derivatives (e.g., ) show activity against bacterial and fungal pathogens, suggesting the target compound could share similar mechanisms .
- Piperazine-linked oxazoles are also explored as kinase inhibitors, though this requires further validation .
Biological Activity
5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H22N4O2
- Molecular Weight : 366.42 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors.
Key Mechanisms:
- Inhibition of Carbonic Anhydrases : Studies have shown that derivatives related to this compound exhibit inhibitory effects on human carbonic anhydrases (hCA I and II), which are implicated in tumor growth and metastasis .
- Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which could influence mood and anxiety-related pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 7.8 | Inhibition of hCA IX |
| SK-MEL-2 (Melanoma) | 5.2 | Modulation of serotonin receptors |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Neuropharmacological Effects
The potential neuropharmacological effects are also under investigation. The compound's ability to bind to serotonin receptors could provide therapeutic benefits in treating anxiety and depression. Preliminary studies indicate that compounds with similar structures have shown high affinity for the 5-HT1A and 5-HT2A receptors, which are critical in mood regulation .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of the compound on MCF-7 cells using flow cytometry, revealing a significant increase in apoptotic cells at concentrations above 10 µM. The mechanism was linked to increased expression of p53 and activation of caspase pathways, leading to programmed cell death .
- Receptor Binding Studies : Another study focused on the receptor binding profile of related compounds, demonstrating that derivatives with piperazine rings showed enhanced binding affinity for serotonin receptors compared to their non-piperazine counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
